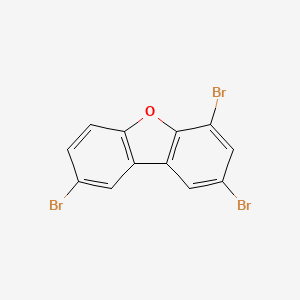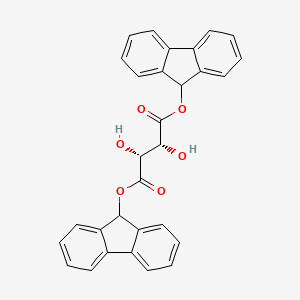
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound known for its unique structure and properties It is a derivative of butanedioic acid, featuring two fluorenyl groups attached to the dihydroxybutanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid derivatives with fluorenyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Scientific Research Applications
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The fluorenyl groups may facilitate binding to proteins or enzymes, influencing their activity. The dihydroxybutanedioate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid derivatives: Compounds like butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-di-9H-fluoren-9-yl ester share structural similarities.
Fluorenyl esters: Other esters containing fluorenyl groups, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine.
Uniqueness
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific combination of fluorenyl and dihydroxybutanedioate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
819077-06-0 |
|---|---|
Molecular Formula |
C30H22O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
bis(9H-fluoren-9-yl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C30H22O6/c31-25(29(33)35-27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)27)26(32)30(34)36-28-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28/h1-16,25-28,31-32H/t25-,26-/m1/s1 |
InChI Key |
YSVNNPNMFGXMCU-CLJLJLNGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)[C@@H]([C@H](C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)C(C(C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14212100.png)
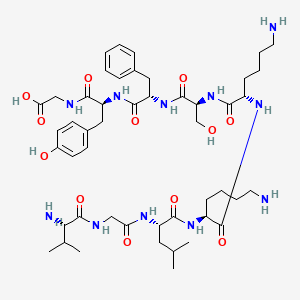
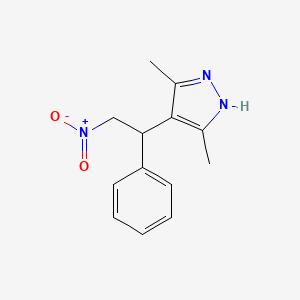
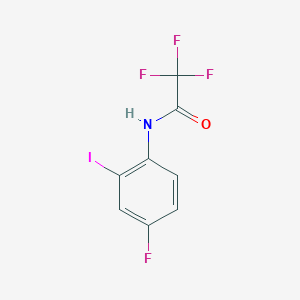


![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
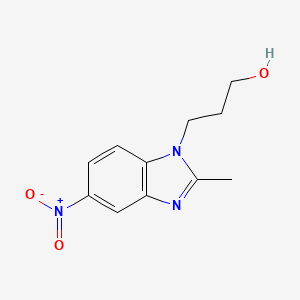
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)
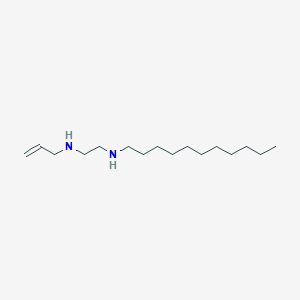
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
